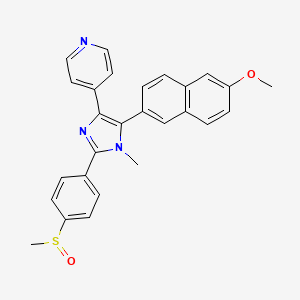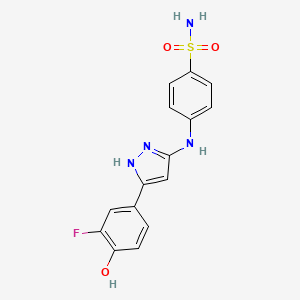
4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate is a complex organic compound that features a fluorophenyl group, a piperidinyl group, an imidazolyl group, a pyrimidinyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the piperidine moiety, and the coupling of the fluorophenyl and pyrimidinyl groups. The final step involves esterification with benzoic acid.
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Piperidine Moiety: This step often involves the use of piperidine and a suitable halide in the presence of a base.
Coupling of Fluorophenyl and Pyrimidinyl Groups: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Esterification: The final step involves the reaction of the intermediate with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the imidazole ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine moiety.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the piperidine and imidazole rings can modulate the compound’s pharmacokinetic properties. The pyrimidinyl group can participate in hydrogen bonding and other interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-(4-(4-Chlorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate
- 4-((4-(4-(4-Bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate
Uniqueness
The presence of the fluorophenyl group in 4-((4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-yl)oxy)benzoate distinguishes it from its chlorophenyl and bromophenyl analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H21FN5O3- |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
4-[4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-yl]oxybenzoate |
InChI |
InChI=1S/C25H22FN5O3/c26-18-5-1-16(2-6-18)22-23(31(15-29-22)19-9-12-27-13-10-19)21-11-14-28-25(30-21)34-20-7-3-17(4-8-20)24(32)33/h1-8,11,14-15,19,27H,9-10,12-13H2,(H,32,33)/p-1 |
Clave InChI |
RJAGYFWKFUIEGD-UHFFFAOYSA-M |
SMILES canónico |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=C(C=C4)C(=O)[O-])C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Fluoro-phenyl)-3-(1-methyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine](/img/structure/B10755832.png)
![4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzoic acid](/img/structure/B10755836.png)

![3-(1,3-benzodioxol-5-yl)-2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride](/img/structure/B10755845.png)
![Pyrazolo[1,5-b]pyridazine deriv. 97](/img/structure/B10755858.png)
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755861.png)
![Pyrazolo[1,5-b]pyridazine deriv. 76](/img/structure/B10755864.png)
![1-Naphthalenecarboxamide, N-[3-cyano-7-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-2-yl]-](/img/structure/B10755882.png)

![Pyrazolo[1,5-b]pyridazine deriv. 69](/img/structure/B10755904.png)
![Pyrazolo[1,5-b]pyridazine deriv. 75](/img/structure/B10755908.png)
![(3S,5R)-5-{2-[4-({3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}amino)thieno[3,2-d]pyrimidin-6-yl]ethynyl}pyrrolidin-3-yl N,N-dimethylcarbamate](/img/structure/B10755916.png)
![2-((2-((5-(2-(Dimethylamino)acetamido)-2-methoxy-4-methylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluorobenzamide](/img/structure/B10755922.png)
![2-((2-((5-(2-(Dimethylamino)-N-methylacetamido)-2-methoxy-4-methylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluorobenzamide](/img/structure/B10755925.png)
